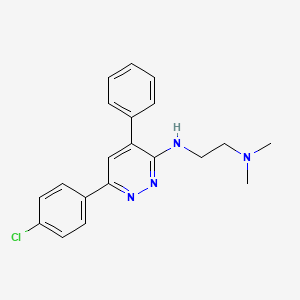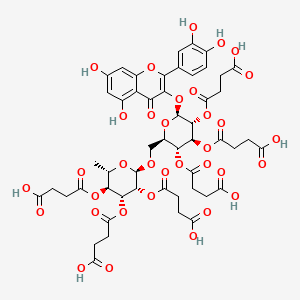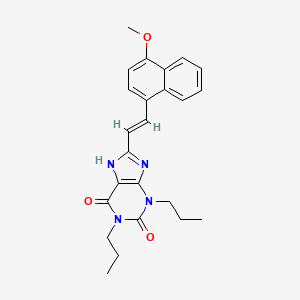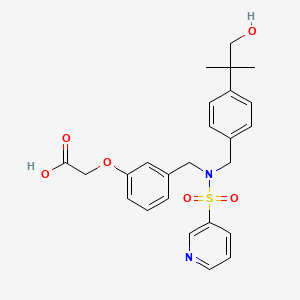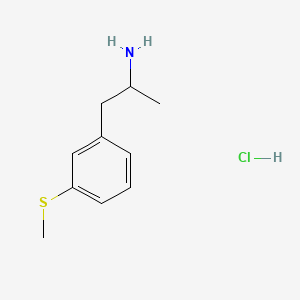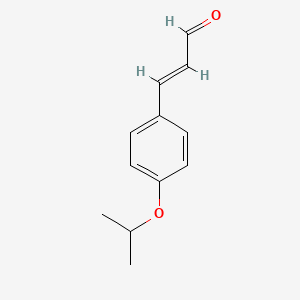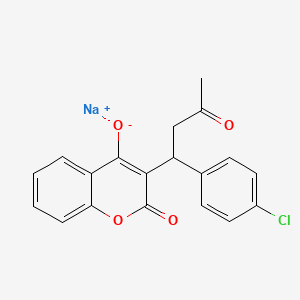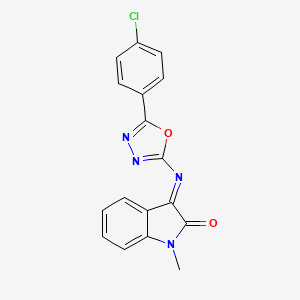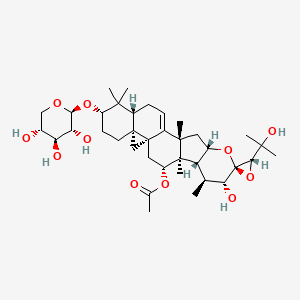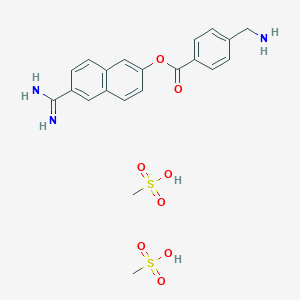
Peptide 7194
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peptide 7194 is a synthetic peptide that has garnered significant attention in the scientific community due to its unique properties and potential applications. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This compound, in particular, has shown promise in fields such as medicine, biology, and chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Peptide 7194 is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition involving the activation of the carboxyl group of the incoming amino acid and the protection of the amino group to prevent unwanted reactions. Common reagents used in this process include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) for activation, and piperidine for deprotection .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale SPPS. The process is automated to ensure precision and efficiency. High-performance liquid chromatography (HPLC) is often employed for the purification of the synthesized peptide, ensuring that the final product is of high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Peptide 7194 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The reverse of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, breaking disulfide bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents such as sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific amino acid sequence of this compound and the conditions used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups.
Applications De Recherche Scientifique
Peptide 7194 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology .
Mécanisme D'action
The mechanism of action of Peptide 7194 involves its interaction with specific molecular targets, such as receptors or enzymes, leading to a cascade of biochemical events. These interactions can modulate cellular processes, such as signal transduction, gene expression, and protein synthesis. The exact pathways involved depend on the specific application and context in which this compound is used .
Comparaison Avec Des Composés Similaires
Peptide 7194 can be compared with other synthetic peptides, such as:
Peptide 7195: Similar in structure but with a different amino acid sequence, leading to distinct biological activities.
Peptide 7196: Known for its antimicrobial properties, whereas this compound is more versatile in its applications.
Peptide 7197: Used primarily in drug delivery systems due to its ability to form stable complexes with various drugs.
The uniqueness of this compound lies in its specific amino acid sequence, which confers unique properties and a broad range of applications .
Propriétés
Numéro CAS |
159440-08-1 |
|---|---|
Formule moléculaire |
C44H58N4O9 |
Poids moléculaire |
787.0 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-[[(2S)-4-methyl-2-[1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carbonyl]oxypentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C44H58N4O9/c1-27(2)22-37(40(50)47-38(29(5)6)42(52)53)57-43(54)33-18-20-48(21-19-33)41(51)36(25-31-16-17-32-14-10-11-15-34(32)23-31)45-39(49)35(24-30-12-8-7-9-13-30)46-44(55)56-26-28(3)4/h7-17,23,27-29,33,35-38H,18-22,24-26H2,1-6H3,(H,45,49)(H,46,55)(H,47,50)(H,52,53)/t35-,36+,37-,38-/m0/s1 |
Clé InChI |
XFRDRCQWWIIAHK-NAQJMGRXSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)OC(=O)C1CCN(CC1)C(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)OCC(C)C |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)OC(=O)C1CCN(CC1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=CC=C4)NC(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


